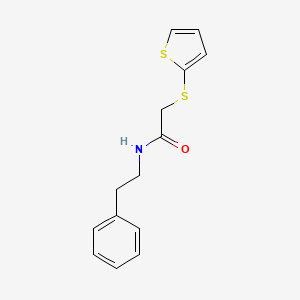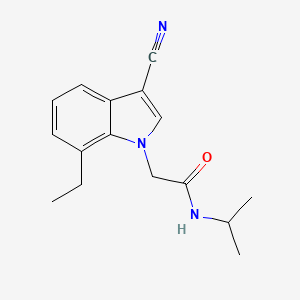
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide, also known as DIQ, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. DIQ has been studied extensively for its ability to inhibit the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair.
作用機序
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and helps repair the damage. However, in cancer cells, PARP is overexpressed, leading to increased DNA repair and resistance to chemotherapy and radiation therapy. By inhibiting PARP, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide can prevent DNA repair and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis (programmed cell death), and sensitization of cancer cells to chemotherapy and radiation therapy. In addition, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to have anti-inflammatory and neuroprotective effects in various animal models.
実験室実験の利点と制限
One of the main advantages of using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in lab experiments is its potent inhibition of PARP activity, which can help elucidate the role of PARP in various diseases. In addition, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide is relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in lab experiments is its potential toxicity, as it can induce DNA damage and apoptosis in normal cells as well as cancer cells.
将来の方向性
There are several future directions for research involving N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide, including:
1. Development of more potent and selective PARP inhibitors that can be used in clinical settings.
2. Investigation of the role of PARP in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
3. Development of combination therapies involving N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide and other chemotherapy and radiation therapies to improve cancer treatment outcomes.
4. Investigation of the potential neuroprotective effects of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in various animal models of neurodegenerative disorders.
5. Investigation of the potential anti-inflammatory effects of N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in various animal models of inflammation.
In conclusion, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide works by inhibiting the activity of PARP, which plays a critical role in DNA repair. N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to have a variety of biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis, and sensitization of cancer cells to chemotherapy and radiation therapy. While there are some limitations to using N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide in lab experiments, it remains a useful tool for researchers investigating the role of PARP in various diseases.
合成法
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide can be synthesized through a multistep process involving the reaction of 2-pyridinecarbohydrazide with 3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In particular, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide has been shown to be a potent inhibitor of PARP, which is overexpressed in many cancers and plays a critical role in DNA repair. By inhibiting PARP, N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide can sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death.
特性
IUPAC Name |
N'-(3,3-dimethyl-4H-isoquinolin-1-yl)pyridine-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-17(2)11-12-7-3-4-8-13(12)15(19-17)20-21-16(22)14-9-5-6-10-18-14/h3-10H,11H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDXTSDJPHQUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)-2-pyridinecarbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5878479.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)
![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)


![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5878540.png)

